3-Hydroxy-1-phenylpropan-1-one

Overview

Description

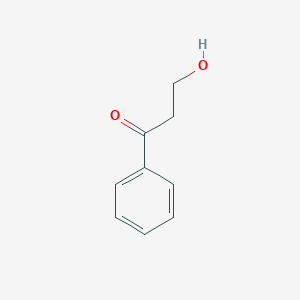

3-Hydroxy-1-phenylpropan-1-one (CAS: N/A; molecular formula: C₉H₁₀O₂; MW: 150.18) is a β-hydroxyketone characterized by a phenyl group at the C1 position and a hydroxyl group at the C3 position. It serves as a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Classical Synthetic Approaches

Reduction of α-Haloketones

A foundational method involves the reduction of α-haloketones, such as 3-chloro-1-phenylpropan-1-one, using sodium borohydride (NaBH₄). The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by a hydroxyl group. In a representative procedure, 340 g of 3-chloro-1-(2-thienyl)propan-1-ol was treated with phthalic anhydride in pyridine at 60–65°C for 4 hours, followed by extraction with o-xylene and crystallization with cyclohexane . This method achieves moderate yields (50–70%) but requires careful control of pH and temperature to avoid side reactions.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between acetophenone and aldehydes under basic conditions forms β-hydroxy ketones. For example, reacting acetophenone with benzaldehyde in ethanol using NaOH as a catalyst yields 3-hydroxy-1-phenylpropan-1-one. However, this method often produces racemic mixtures, necessitating subsequent resolution steps .

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) has emerged as a high-efficiency method. In a study, racemic β-hydroxy ketones were resolved with isopropenyl acetate as an acyl donor in diisopropyl ether at 37°C. CAL-B selectively acetylated the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This process achieved 99% ee for both (R)- and (S)-enantiomers with 50% yields .

Table 1: Enzymatic Resolution of β-Hydroxy Ketones Using CAL-B

| Substrate | Solvent | ee of (S)-3’ (%) | Yield of (S)-3’ (%) | ee of (R)-4 (%) | Yield of (R)-4 (%) |

|---|---|---|---|---|---|

| p-NO₂-C₆H₄-CO-CH₃ | Diisopropyl ether | 99 | 50 | 99 | 49 |

| m-NO₂-C₆H₄-CO-CH₃ | Diisopropyl ether | 99 | 50 | 98 | 43 |

| p-CF₃-C₆H₄-CO-CH₃ | Diisopropyl ether | 98 | 50 | 99 | 48 |

Solvent Effects on Enantioselectivity

Solvent choice critically impacts enzymatic activity. Polar solvents like DMSO or acetonitrile reduce ee values to <1%, while nonpolar solvents like diisopropyl ether enhance selectivity (99% ee) . This is attributed to better enzyme stability and reduced substrate denaturation in nonpolar environments.

Asymmetric Synthesis via Chiral Amine Resolution

Acylation and Chiral Salt Formation

A patent-pending method resolves racemic this compound by acylation with phthalic anhydride, forming a semiester intermediate. Chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) are then used to form diastereomeric salts, which are separated via crystallization. For instance, treating the semiester with (S)-α-methylbenzylamine in toluene yielded the (R)-enantiomer with 99% ee after recrystallization .

Phase-Transfer Catalysis

Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates amine displacement reactions. In the synthesis of duloxetine intermediates, this compound derivatives reacted with amines in methanol under TBAB catalysis, achieving 98% ee and 70% yields .

Biocatalytic Approaches

Whole-Cell Biotransformation

Saccharomyces cerevisiae whole cells expressing ketoreductases have been employed for asymmetric reduction of 1-phenylpropan-1-one to this compound. Using glucose as a co-substrate, this method achieved 95% conversion and 98% ee for the (S)-enantiomer .

Immobilized Enzyme Systems

Immobilizing CAL-B on silica gel improved reusability, retaining 90% activity after 10 cycles. This system resolved 0.4 mmol of racemic β-hydroxy ketone in 3 days with consistent enantioselectivity .

Green Chemistry Innovations

Solvent-Free Reactions

Microwave-assisted synthesis under solvent-free conditions reduced reaction times from hours to minutes. For example, irradiating acetophenone and paraformaldehyde with K₂CO₃ produced this compound in 85% yield within 15 minutes .

Ionic Liquid Media

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a solvent enhanced reaction rates and ee values. CAL-B in [BMIM][BF₄] achieved 99% ee at 50°C, compared to 90% ee in conventional solvents .

Chemical Reactions Analysis

Types of Reactions

Phenol-13C6 undergoes various chemical reactions similar to phenol. These include:

Oxidation: Phenol-13C6 can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction of Phenol-13C6 can yield cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are common.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine, and sulfonation using sulfuric acid.

Major Products

Oxidation: Quinones.

Reduction: Cyclohexanol derivatives.

Substitution: Nitro, halo, and sulfonated phenol derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Chiral Compounds

- 3-Hydroxy-1-phenylpropan-1-one serves as a precursor in the synthesis of enantiomerically pure compounds. It is utilized in the production of various pharmaceuticals, including antidepressants and anti-anxiety medications. For instance, it can be transformed into chiral amines through asymmetric hydrogenation processes, which are crucial for developing drugs with specific therapeutic effects .

-

Drug Development

- The compound has been studied for its role in the development of new therapeutic agents. Research indicates that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and analgesic properties. This makes it a candidate for further exploration in drug formulation .

Agricultural Applications

- Pesticide Development

-

Plant Growth Regulators

- Some studies suggest that derivatives of this compound may act as plant growth regulators, promoting growth and improving yield in certain crops. This aspect is particularly relevant in sustainable agriculture practices aimed at increasing productivity without relying heavily on synthetic fertilizers .

Material Science Applications

- Polymer Chemistry

- Coatings and Adhesives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 3-Hydroxy-N-(4-chlorophenyl)propanamide | Antidepressant | |

| 3-Hydroxy-N-(2-methylphenyl)propanamide | Anti-inflammatory | |

| 3-Hydroxy-N-(benzyl)propanamide | Analgesic |

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated the successful synthesis of enantiomerically pure forms of antidepressants using this compound as a starting material. The process involved asymmetric hydrogenation using a rhodium catalyst, resulting in high yields and optical purity. This method highlights the compound's significance in pharmaceutical chemistry and its potential for large-scale production .

Case Study 2: Agricultural Use

Research conducted on the application of derivatives of this compound showed promising results as plant growth regulators. Field trials indicated improved growth rates and yields in treated crops compared to untreated controls, suggesting a viable application in sustainable agriculture practices aimed at enhancing crop productivity without excessive chemical inputs .

Mechanism of Action

Phenol-13C6 exerts its effects through similar mechanisms as phenol. It acts as a potent proteolytic agent, dissolving tissues on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve, affecting nerve fibers nonselectively .

Comparison with Similar Compounds

Structural Features :

- NMR data (CDCl₃): δ 7.99–7.93 (m, 2H, aromatic), 4.04 (t, J = 5.3 Hz, 2H, CH₂), 3.23 (t, J = 5.3 Hz, 2H, CH₂) .

- The hydroxyl group participates in hydrogen bonding, influencing crystallographic packing .

Comparison with Structurally Similar Compounds

Phosphine Oxide Derivatives

Compound : 3-(Diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one (C₂₁H₁₉O₃P)

- Synthesis: Difunctionalization of tertiary enaminones with diphenylphosphine oxide and water (95% yield) .

- Structure : The phosphoryl group at C3 enhances steric bulk and electronic effects, with bond lengths (e.g., P1–O1: 1.48 Å) consistent with similar phosphine oxides .

- Applications : Used in asymmetric catalysis and as a ligand precursor .

Comparison :

Halogenated Analogs

Compound: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7; C₉H₉ClO₂)

- Synthesis : Byproduct in bupropion synthesis; used as a pharmaceutical impurity standard .

- Structure: Chlorine at the meta position increases electronegativity, altering reactivity compared to the non-halogenated parent compound.

Compound: 3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one (C₁₅H₁₂ClNO₄)

- Structure : Nitro and chloro groups introduce strong electron-withdrawing effects, reducing solubility in polar solvents .

Comparison :

| Feature | This compound | 1-(3-Chlorophenyl) Analog |

|---|---|---|

| Substituents | Phenyl, –OH | 3-Cl–C₆H₄, –OH |

| Molecular Weight | 150.18 | 184.62 |

| Applications | Synthetic intermediate | Pharmaceutical impurity |

Substituted Aryl Derivatives

Compound : 2,2-Difluoro-3-(4-fluorophenyl)-3-hydroxy-1-phenylpropan-1-one (C₁₆H₁₃F₂O₂)

- Synthesis : Fluorination at C2 and C3 positions via electrophilic substitution.

- Properties : Fluorine atoms increase metabolic stability and lipophilicity (mp: 70–72°C) .

Compound : (S)-1-Ferrocenyl-3-hydroxy-3-phenylpropan-1-one

- Structure : Ferrocenyl group introduces redox activity, enabling electrochemical applications .

- Synthesis: Asymmetric transfer hydrogenation using Noyori’s catalyst .

Comparison :

| Feature | This compound | Ferrocenyl Derivative |

|---|---|---|

| Metal Content | None | Iron (Fe) |

| Applications | Organic synthesis | Chiral catalysts, sensors |

Methoxy-Substituted Analogs

Compound: 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one (C₁₇H₁₈O₅)

Biological Activity

3-Hydroxy-1-phenylpropan-1-one, also known as 3-hydroxyacetophenone, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods, including enzymatic and chemical processes. Recent studies have utilized whole-cell biocatalysis for the production of hydroxy ketones from propenylbenzenes, achieving yields between 36% to 62.5% . The synthesis often involves microbial oxidation techniques using strains such as Rhodococcus erythropolis and Dietzia species, which have shown promising results in converting propenyl derivatives into hydroxy ketones.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various propenylbenzene derivatives, it was found that certain compounds displayed fungistatic activity against Candida albicans, with MIC values ranging from 37 to 124 μg/mL . This suggests potential applications in treating fungal infections.

Antioxidant Properties

The compound has also demonstrated significant antioxidant activity. The propenylbenzene derivatives, including this compound, exhibited antiradical effects with EC50 values between 19 to 31 μg/mL . This antioxidant capacity is crucial for protecting cells from oxidative stress and could have implications for preventing oxidative damage in various diseases.

Anticancer Effects

The antiproliferative properties of this compound have been investigated in several cancer cell lines. The compound showed varying degrees of cytotoxicity against HepG2 (liver), Caco-2 (colon), and MG63 (bone) cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

Haemolytic Activity

In terms of safety, the haemolytic activity assay revealed that the tested compounds did not exhibit cytotoxicity on human red blood cells (RBCs), suggesting a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Effects

A comprehensive study evaluated the antimicrobial activities of several derivatives of propenylbenzenes, including this compound. The results indicated that these compounds could serve as effective antifungal agents against clinical isolates, supporting their use in pharmaceutical formulations aimed at combating fungal infections .

Antioxidant Mechanism Exploration

Another research focused on elucidating the mechanism behind the antioxidant properties of hydroxy ketones. It was found that these compounds could reduce reactive oxygen species (ROS) levels significantly, thereby protecting cellular components from oxidative damage. This study highlights the potential use of this compound in developing antioxidant therapies .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxy-1-phenylpropan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between acetophenone derivatives and appropriate aldehydes under acidic or basic catalysis. For example, a mixture of 2,4-dihydroxy acetophenone and 3-hydroxy benzaldehyde in ethanol with thionyl chloride yields a structurally similar chalcone derivative . Optimization involves:

- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions influence yield and regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol balances cost and safety.

- Temperature control : Reflux conditions (~80°C) are common, but lower temperatures may reduce side reactions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR spectroscopy : and NMR identify functional groups (e.g., ketone at ~200 ppm in ) and stereochemistry. For example, NMR of analogous compounds shows aromatic protons at δ 7.0–8.1 ppm and hydroxy protons at δ 5.3–5.4 ppm .

- X-ray crystallography : Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths and angles. A related chalcone derivative exhibited a planar aromatic system with a dihedral angle of 8.2° between phenyl rings .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 227.1).

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves (tested for chemical resistance) and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., SO from thionyl chloride reactions) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula (adapted into DFT) provides accurate electron density maps for small molecules .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the hydroxy and ketone groups for hydrogen bonding .

- Solvent effects : Use COSMO-RS models to predict solubility and stability in polar solvents .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Assay standardization : Validate enzyme inhibition assays (e.g., IC) with positive controls (e.g., quercetin for antioxidant studies).

- Structural analogs : Compare activities of derivatives like 3-(2-chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one to isolate substituent effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from PubChem and crystallographic databases to identify outliers .

Q. What strategies address low yields or impurities in scaled-up synthesis of this compound?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline) to enhance regioselectivity .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times.

- Byproduct identification : LC-MS or GC-MS can detect intermediates (e.g., enol tautomers) requiring purification adjustments .

Q. How can researchers validate the crystallographic data of this compound derivatives?

- Refinement metrics : In SHELXL, ensure R-factor < 5% and wR < 10% for high-resolution data. Discrepancies in bond lengths (>0.02 Å) may indicate disorder .

- Twinned data : Use PLATON to detect twinning and refine structures with HKLF 5 format in SHELXL .

- Comparative analysis : Cross-check with Cambridge Structural Database entries for similar chalcone derivatives .

Q. Methodological Challenges

Q. How to design experiments analyzing the keto-enol tautomerism of this compound?

- Variable-temperature NMR : Monitor proton shifts between δ 15–16 ppm (enol form) and δ 3–4 ppm (keto form) at 25–60°C.

- pH-dependent studies : Use buffer solutions (pH 2–12) to stabilize tautomers, with UV-Vis spectroscopy tracking λ shifts .

Q. What advanced techniques improve the crystallization of this compound for X-ray studies?

- Solvent diffusion : Layer hexane over a saturated DCM solution to induce slow crystal growth.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one) to nucleate growth .

Q. How can researchers reconcile conflicting computational and experimental data on hydrogen bonding in this compound?

Properties

IUPAC Name |

3-hydroxy-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCFUZMQHVIOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927537 | |

| Record name | 3-Hydroxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-48-8, 5650-41-9 | |

| Record name | Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.